molecular formula C12H14N4OS B5526255 N-1,2,3-benzothiadiazol-5-yl-1-piperidinecarboxamide

N-1,2,3-benzothiadiazol-5-yl-1-piperidinecarboxamide

Cat. No. B5526255
M. Wt: 262.33 g/mol
InChI Key: KYMIBGNTTWFTOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic building blocks like benzothiadiazoles and piperidine derivatives. For example, Tahghighi et al. (2011) synthesized 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents, indicating a complex synthesis route involving nitrofuran and thiadiazole intermediates (Tahghighi et al., 2011).

Scientific Research Applications

Antipsychotic Agent Development

Heterocyclic carboxamides, including N-1,2,3-benzothiadiazol-5-yl-1-piperidinecarboxamide derivatives, have been synthesized and evaluated for their potential as antipsychotic agents. These compounds were assessed through in vitro binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, and in vivo for their ability to antagonize apomorphine-induced behavior in mice. Notably, two derivatives exhibited potent in vivo activities comparable to leading compounds, suggesting their potential as backup compounds for antipsychotic medication development (Norman et al., 1996).

Antimicrobial Activity

New pyridine derivatives, including those related to N-1,2,3-benzothiadiazol-5-yl-1-piperidinecarboxamide, have been synthesized and screened for antimicrobial activity. These compounds displayed variable and modest activity against investigated strains of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antileishmanial Activity

A series of 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents, structurally related to N-1,2,3-benzothiadiazol-5-yl-1-piperidinecarboxamide, were synthesized and evaluated for their antileishmanial activity. Compounds showed promising activity against the promastigote and amastigote forms of Leishmania major, with some exhibiting very low toxicity against macrophages, indicating potential for further development as antileishmanial drugs (Tahghighi et al., 2011).

Anti-Fatigue Effects

Benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, have been synthesized and their crystal structures obtained for potential applications in identifying binding sites for allosteric modulators of the AMPA receptor. Their anti-fatigue effects were investigated in weight-loaded forced swimming mice, showing enhanced swimming capacity, which may indicate potential applications for managing fatigue (Wu et al., 2014).

properties

IUPAC Name

N-(1,2,3-benzothiadiazol-5-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c17-12(16-6-2-1-3-7-16)13-9-4-5-11-10(8-9)14-15-18-11/h4-5,8H,1-3,6-7H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMIBGNTTWFTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC2=CC3=C(C=C2)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2,3-benzothiadiazol-5-yl)piperidine-1-carboxamide

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